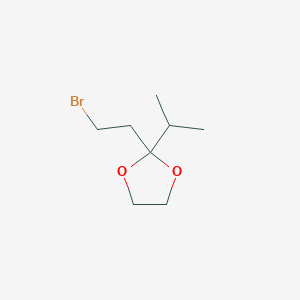

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane

Description

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is a brominated 1,3-dioxolane derivative featuring a bromoethyl group and an isopropyl substituent on the dioxolane ring. This compound is hypothesized to function as a versatile alkylating agent or protecting group intermediate in organic synthesis. The isopropyl group likely enhances steric hindrance and thermal stability compared to smaller substituents like methyl or hydrogen, influencing reactivity in substitution or transacetalization reactions .

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-(2-bromoethyl)-2-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C8H15BrO2/c1-7(2)8(3-4-9)10-5-6-11-8/h7H,3-6H2,1-2H3 |

InChI Key |

ICNQIGQZNGKYRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(OCCO1)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acetalization and Bromination

Step 1: Formation of the Dioxolane Ring

- Reactants: Acrolein or a suitable aldehyde derivative with ethylene glycol.

- Conditions: Acid catalysis (e.g., p-toluenesulfonic acid) in an inert solvent such as toluene or dichloromethane.

- Procedure: The aldehyde reacts with excess ethylene glycol under reflux with azeotropic removal of water to form the 1,3-dioxolane ring.

Step 2: Introduction of the Propan-2-yl Group

- The propan-2-yl group can be introduced via alkylation using isopropyl halides or via addition reactions if suitable precursors are available.

Step 3: Bromination

- Reagent: Hydrogen bromide (HBr) in an appropriate solvent such as acetic acid or 1,4-dioxane.

- Reaction Conditions: Typically performed at low temperatures (0-20°C) to control regioselectivity.

- Mechanism: Nucleophilic substitution at the terminal position of the ethylene chain attached to the dioxolane ring, yielding the brominated derivative.

This method aligns with the typical procedure described for similar compounds, with reaction yields reported around 82%.

Alternative Route: Bromination of Preformed Dioxolane Derivative

- Starting from 2-(2-ethyl)-1,3-dioxolane , selective bromination at the terminal ethyl group can be achieved using N-bromosuccinimide (NBS) under radical conditions or via direct HBr addition, followed by purification.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0-20°C | To minimize side reactions during bromination |

| Solvent | 1,4-Dioxane, Acetic acid, Toluene | Solvent stability and reaction compatibility |

| Reagents | Hydrogen bromide, N-bromosuccinimide | For bromination step |

| Reaction Time | 0.5-2 hours | To maximize yield and minimize by-products |

Purification Techniques

- Column chromatography on florisil or silica gel using pentane or hexane as eluent.

- Distillation under reduced pressure to isolate the pure compound.

- Washing with aqueous sodium bicarbonate to remove residual acids.

Data Supporting Synthesis

Research Findings and Considerations

- The reaction of acrolein with ethylene glycol in the presence of acid catalysts is a well-established route for forming the dioxolane core.

- Bromination at the terminal ethyl group is facilitated by HBr or NBS, with regioselectivity influenced by reaction conditions.

- The presence of the isopropyl substituent can be achieved via alkylation strategies or by starting with appropriately substituted aldehyde precursors.

- Proper control of temperature and reaction time is critical to prevent over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products

Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include dioxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: The major product is 2-(2-Ethyl)-2-(propan-2-yl)-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The dioxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in substituents on the dioxolane ring, altering their physicochemical properties and applications:

Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives

Biological Activity

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane, also known by its CAS number 18742-02-4, is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C5H9BrO, and its structure includes a dioxolane ring which is significant for its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that derivatives of dioxolane compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against various pathogens, including Chlamydia species. The mechanism involves interference with the pathogen's cellular processes, leading to reduced viability and altered morphology of infected cells .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Pathogen | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(2-Bromoethyl)-1,3-dioxolane | Chlamydia trachomatis | 15 | Disruption of cellular integrity |

| Similar dioxolane derivatives | Various bacteria | Varies | Inhibition of cell wall synthesis |

2. Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, the specific activity of this compound requires further investigation to establish its therapeutic potential versus toxicity .

The biological activity of this compound can be attributed to its ability to act as an alkylating agent. This property allows it to form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins, potentially leading to disruption of normal cellular functions. The selectivity for certain receptors or enzymes may enhance its efficacy while minimizing off-target effects .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Case Study 1: Antichlamydial Activity

A study demonstrated that compounds derived from dioxolanes exhibited significant antichlamydial activity. The investigation revealed that these compounds affected chlamydial inclusion numbers and morphology in infected cells, suggesting a potential pathway for developing new treatments against Chlamydia infections .

Case Study 2: Selective Toxicity in Cancer Cells

Research has shown that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Q & A

Q. What are the common synthetic routes for 2-(2-bromoethyl)-2-(propan-2-yl)-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed transacetalization. For example, 2-bromoethanol reacts with 1,3-dioxolane derivatives (e.g., 2-isopropyl-1,3-dioxolane) in the presence of a weak acid catalyst like p-toluenesulfonic acid. Reaction temperatures (25–60°C) and stoichiometric ratios (1:1.2 molar ratio of bromoethanol to dioxolane) are critical for achieving yields >80% . Solvent choice (e.g., THF or dichloromethane) also impacts purity by minimizing side reactions like elimination.

Q. What spectroscopic methods are used to characterize this compound, and what key structural features do they reveal?

- NMR : <sup>1</sup>H NMR shows resonances for the dioxolane ring protons (δ 3.8–4.2 ppm) and the bromoethyl group (δ 3.4–3.6 ppm for BrCH2). <sup>13</sup>C NMR confirms the acetal carbon at ~100–105 ppm .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 195.0543 (C6H11BrO2<sup>+</sup>) .

- IR : Strong absorption bands at 1120 cm<sup>-1</sup> (C-O-C stretching) and 600–650 cm<sup>-1</sup> (C-Br) .

Q. How does the bromoethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom’s electrophilicity enables SN2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with sodium methoxide in methanol replaces Br with OCH3, yielding 2-(2-methoxyethyl)-2-(propan-2-yl)-1,3-dioxolane. Steric hindrance from the isopropyl group slows substitution compared to less bulky analogs .

Advanced Research Questions

Q. What challenges arise in using this compound for Grignard reagent synthesis, and how are they mitigated?

Grignard reagents derived from this compound (via reaction with Mg in THF) are thermally unstable above 35°C due to intramolecular cyclization. Stabilization requires strict temperature control (0–25°C) and inert atmospheres. Evidence shows that six-membered ring analogs (e.g., 2-(2-bromoethyl)-1,3-dioxane) exhibit greater stability, enabling higher yields (92%) in ketone synthesis .

Q. How does structural modification (e.g., halogen substitution or ring size) affect biological activity compared to analogs?

- Halogen position : Moving Br from the ethyl chain (as in 2-(3-bromophenyl)-1,3-dioxolane) reduces electrophilicity, altering interactions with biological targets like enzymes or receptors .

- Ring size : Five-membered dioxolane rings (vs. six-membered dioxanes) enhance metabolic stability in drug candidates by resisting hydrolysis . Comparative studies using cytotoxicity assays (e.g., IC50 in cancer cell lines) reveal that bulky substituents (e.g., isopropyl) improve membrane permeability but reduce binding affinity .

Q. What mechanistic insights explain its role in Diels-Alder reactions with bio-based dienophiles?

The electron-rich dioxolane ring acts as a diene in reactions with electron-deficient dienophiles (e.g., acrylonitrile). Density functional theory (DFT) calculations show a HOMO-LUMO gap of 7.39 eV, favoring cycloaddition. Experimental yields correlate with dienophile electrophilicity: methyl acrylate (65%) > acrolein (58%) > methyl vinyl ketone (42%) .

Methodological Considerations

Q. How can reaction kinetics be optimized for elimination vs. substitution pathways?

- Base strength : Strong bases (e.g., KOtBu) promote elimination (E2) to form alkenes, while weaker bases (e.g., NaHCO3) favor substitution.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for elimination, increasing alkene yields by 20–30% .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or cytotoxic activity across studies often stem from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using orthogonal assays (e.g., flow cytometry for apoptosis) improve reproducibility. Meta-analyses of IC50 values from PubChem and ChEMBL databases highlight structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.